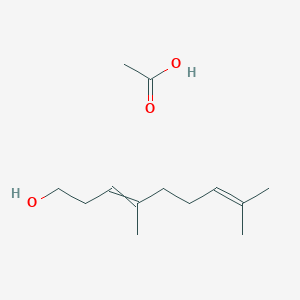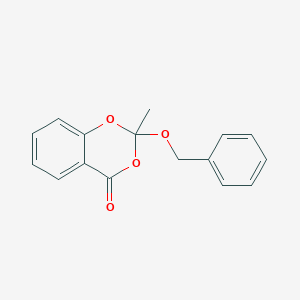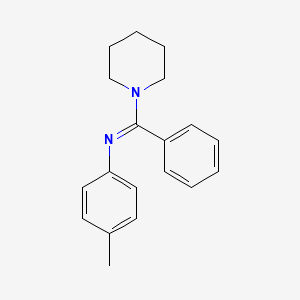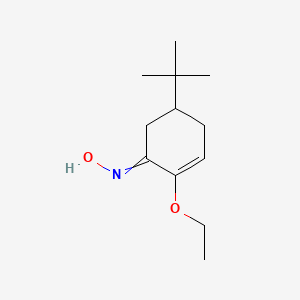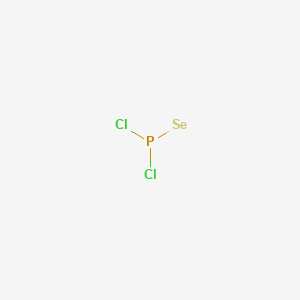
Dimethyl 2-(dimethoxyphosphoryl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(dimethoxyphosphoryl)pentanedioate is an organic compound with the molecular formula C9H17O7P. This compound is characterized by the presence of a dimethoxyphosphoryl group attached to a pentanedioate backbone. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(dimethoxyphosphoryl)pentanedioate typically involves the reaction of dimethyl pentanedioate with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(dimethoxyphosphoryl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(dimethoxyphosphoryl)pentanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(dimethoxyphosphoryl)pentanedioate involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules. This process is facilitated by the presence of nucleophiles that attack the phosphorus atom, leading to the formation of new chemical bonds. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(diisopropoxyphosphoryl)pentanedioate
- Dimethyl 2-(diethoxyphosphoryl)pentanedioate
- Dimethyl 2-(diphenoxyphosphoryl)pentanedioate
Uniqueness
Dimethyl 2-(dimethoxyphosphoryl)pentanedioate is unique due to its specific dimethoxyphosphoryl group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its unique structure also influences its applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
55499-18-8 |
|---|---|
Molekularformel |
C9H17O7P |
Molekulargewicht |
268.20 g/mol |
IUPAC-Name |
dimethyl 2-dimethoxyphosphorylpentanedioate |
InChI |
InChI=1S/C9H17O7P/c1-13-8(10)6-5-7(9(11)14-2)17(12,15-3)16-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
UFKYWHJSTBSGHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(C(=O)OC)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



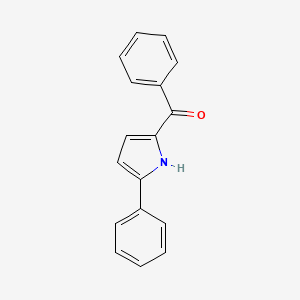
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)


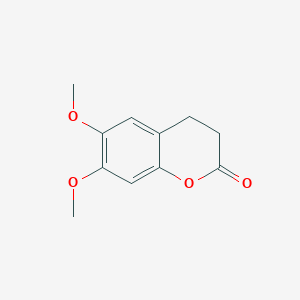

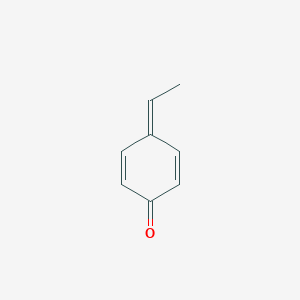
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)
